![molecular formula C12H20F6N2O4 B2928983 4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid CAS No. 1643866-89-0](/img/structure/B2928983.png)
4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid
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Description
“4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is a chemical compound that is commonly used as ligands in the synthesis of coordination compounds . It can form stable coordination complexes with transition metals .
Molecular Structure Analysis
The molecular structure of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is characterized by a cyclohexane ring with two amine groups attached at the 1 and 4 positions . These amine groups are further substituted with methyl groups .Chemical Reactions Analysis
As a ligand, “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” can participate in various chemical reactions. It can promote N-alkenylation and N-alkylation reactions of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” include a molecular weight of 142.24 , a boiling point of 78-80 °C , and a density of 0.902 g/mL at 25 °C . It is a clear liquid and its refractive index is 1.472 .Mechanism of Action
The mechanism of action of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is primarily through its ability to form coordination complexes with transition metals . These complexes can then be used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization .
Safety and Hazards
properties
IUPAC Name |
4-N,4-N-dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2C2HF3O2/c1-10(2)8-5-3-7(9)4-6-8;2*3-2(4,5)1(6)7/h7-8H,3-6,9H2,1-2H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPISPVWUSHGRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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